molecular formula C13H22N2O4 B13460930 tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate

tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate

Cat. No.: B13460930
M. Wt: 270.32 g/mol
InChI Key: SDOANBCREXRUHL-LUAWRHEFSA-N
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Description

tert-Butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylamino moiety, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which are suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts, which facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

tert-Butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazepane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall chemical behavior and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate
  • tert-Butyl 2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazole-5-carboxylate

Uniqueness

tert-Butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate is unique due to its oxazepane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the tert-butyl group also enhances its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (7Z)-7-(dimethylaminomethylidene)-6-oxo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-11(9-14(4)5)10(16)8-15/h9H,6-8H2,1-5H3/b11-9-

InChI Key

SDOANBCREXRUHL-LUAWRHEFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO/C(=C\N(C)C)/C(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=CN(C)C)C(=O)C1

Origin of Product

United States

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